molecular formula C14H7F6NO3 B13430816 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene

Cat. No.: B13430816
M. Wt: 351.20 g/mol
InChI Key: KFCFIGUUMWGHAH-UHFFFAOYSA-N
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Description

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene is a polyhalogenated aromatic compound characterized by multiple electron-withdrawing substituents, including fluorine atoms, a trifluoromethyl group, and a nitro group. The compound’s structure includes a nitro group at position 2, fluorine atoms at positions 2, 4, and 6 of the phenoxy ring, and a methyl group at position 5 of the benzene ring. This substitution pattern likely enhances its stability and reactivity in electrophilic environments .

Properties

Molecular Formula

C14H7F6NO3

Molecular Weight

351.20 g/mol

IUPAC Name

1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene

InChI

InChI=1S/C14H7F6NO3/c1-6-2-12(11(21(22)23)5-8(6)15)24-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,1H3

InChI Key

KFCFIGUUMWGHAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene typically involves several steps, including the introduction of fluorine atoms and the formation of the nitro group. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the aromatic ring. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. Industrial production methods may involve optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene can undergo various chemical reactions, including:

Scientific Research Applications

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: Its unique structural features make it a valuable tool in studying the effects of fluorine substitution on biological activity and molecular interactions.

    Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties .

Mechanism of Action

The mechanism of action of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

  • Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene): Both compounds share a nitro-phenoxy-trifluoromethylbenzene backbone. However, nitrofluorfen lacks the difluoro and methyl substituents present in the target compound. The methyl group in the target compound could improve lipid solubility, enhancing membrane penetration in biological systems .
  • Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene): Oxyfluorfen incorporates an ethoxy group at position 3 of the phenoxy ring, which introduces steric bulk and electron-donating properties. In contrast, the target compound’s fluorine atoms at positions 2 and 6 create a more electron-deficient ring, possibly increasing reactivity toward nucleophilic targets (e.g., enzymes in herbicide pathways) .

Quinoline-Based Analogues

A study on skin sensitizers () highlights the role of nitro groups in enhancing electrophilic reactivity. For example:

  • Compound 278 (2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinolone): The nitro group at position 8 of the quinoline ring increases electron deficiency, promoting interactions with nucleophilic proteins. Similarly, the target compound’s nitro group at position 2 may facilitate covalent binding to biological targets.

Urea Derivatives (Pharmaceutical Context)

  • Sorafenib Tosylate (4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide): Sorafenib uses a urea linker and trifluoromethylphenyl group for kinase inhibition. The target compound lacks hydrogen-bonding moieties (e.g., urea) but compensates with a nitro group, which may participate in redox reactions or serve as a leaving group in prodrug activation. This difference suggests divergent mechanisms: Sorafenib relies on hydrogen bonding, while the target compound may act via electrophilic attack .

Comparative Data Table

Compound Name Key Substituents Functional Groups Biological Activity/Use
Target Compound 2,6-difluoro, 4-(trifluoromethyl)phenoxy; 4-fluoro, 5-methyl, 2-nitro Nitro, CF3, F, CH3 Potential herbicide/pharmaceutical
Nitrofluorfen 4-nitrophenoxy; 2-chloro, 4-(trifluoromethyl) Nitro, CF3, Cl Herbicide
Oxyfluorfen 3-ethoxy-4-nitrophenoxy; 2-chloro, 4-(trifluoromethyl) Nitro, CF3, Cl, OEt Herbicide
Compound 278 (Quinoline derivative) 8-nitro, 5-[3-(trifluoromethyl)phenoxy], 2,6-dimethoxy Nitro, CF3, OMe Skin sensitizer (research)
Sorafenib Tosylate Urea linker, 4-chloro-3-(trifluoromethyl)phenyl, methylcarbamoyl pyridine Urea, CF3, Cl, amide Anticancer agent

Key Research Findings

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilicity, akin to Compound 278, making it reactive toward nucleophiles like cysteine residues in proteins .
  • Fluorine Substituents: Multiple fluorine atoms increase metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., Sorafenib’s chloro group) .

Biological Activity

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine substituents and a nitro group. This compound belongs to the class of nitrophenyl ethers and is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. The molecular formula is C14H7F6NO3C_{14}H_7F_6NO_3 with a molecular weight of approximately 351.201 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, including nucleophilic substitution followed by purification steps such as recrystallization or chromatography. Specific methods may vary based on desired purity and yield .

Preliminary studies suggest that this compound may interact with specific biological targets, particularly enzymes or receptors. Understanding these interactions is crucial for determining its efficacy and safety as a pharmaceutical or agrochemical agent .

Comparative Analysis

A comparative analysis of structurally related compounds reveals insights into biological activity:

Compound NameStructure FeaturesBiological Activity
2,4-Dichloro-1-nitrobenzene Contains chlorine instead of fluorineKnown for industrial applications
2-Fluoro-5-methylphenol Lacks trifluoromethyl groupExhibits different reactivity
4-Fluoro-3-nitrophenol Similar nitro groupVaries in reactivity due to substitution pattern

The unique combination of multiple fluorine atoms and a nitro group in this compound significantly influences its chemical behavior and biological activity compared to these similar compounds .

Antitubercular Activity

A study on related phenoxy compounds demonstrated their effectiveness against M. tuberculosis strains. For instance, one derivative exhibited an MIC value of 4 μg/mL against both sensitive and rifampicin-resistant strains. Such findings indicate that the phenoxy scaffold could be promising for developing novel antitubercular agents through structural modifications .

Cytotoxicity Assessments

Cytotoxicity assays conducted on various derivatives indicate that while some exhibit potent antimicrobial properties, they may also show varying degrees of cytotoxicity against tumor cell lines. This duality emphasizes the need for further research into the safety profiles of compounds like this compound .

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